methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a chlorine atom, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole precursor with chlorinating agents and esterification reagents. One common method involves the chlorination of 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-chloro-3-oxo-1-methyl-1H-pyrrole-2-carboxylate.
Reduction: Formation of 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-methanol.
Substitution: Formation of 5-substituted-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate derivatives.
Scientific Research Applications
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate: Similar in structure but with an indene ring instead of a pyrrole ring.
5-chloro-3-phenyl-1H-indole-2-carboxylate: Contains an indole ring and a phenyl group, differing in the core structure and substituents[][5].
Uniqueness
Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, hydroxyl group, and ester functionality makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H8ClNO3 |
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Molecular Weight |
189.59 g/mol |
IUPAC Name |
methyl 5-chloro-3-hydroxy-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-9-5(8)3-4(10)6(9)7(11)12-2/h3,10H,1-2H3 |
InChI Key |
VRBRFEJOERJPKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1C(=O)OC)O)Cl |
Origin of Product |
United States |
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